2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one
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Overview
Description
2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. The initial steps often include the formation of the pyridino and pyrimidinone rings, followed by the introduction of the imino and sulfonyl groups. Common reagents used in these reactions include various amines, sulfonyl chlorides, and methoxybenzyl derivatives. The reaction conditions usually require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Imino-1-(2-methoxyethyl)-10-methyl-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-1-(4-methoxyphenyl)-1H-imidazol-4-amine
Uniqueness
What sets 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one apart from similar compounds is its unique combination of functional groups and ring structures. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-Imino-1-[(4-methoxyphenyl)methyl]-3-(phenylsulfonyl)-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic molecule with significant potential in medicinal chemistry. This article aims to explore its biological activity by reviewing various studies that highlight its pharmacological properties, mechanisms of action, and therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H21N3O5S2
- Molecular Weight : 459.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=NS(=O)(=O)C3=CC=CC=C3)S2)CC=C
The structural complexity of this compound suggests a rich interaction profile with biological targets, making it a subject of interest for further pharmacological studies.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit notable anticancer activity. A study by Gao et al. (2019) demonstrated that derivatives with similar structures showed significant cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against both Gram-positive and Gram-negative bacteria. The presence of the phenylsulfonyl group enhances its ability to disrupt bacterial cell walls, leading to increased efficacy against resistant strains .
Enzyme Inhibition
Another aspect of its biological activity includes enzyme inhibition. The compound has been reported to inhibit specific enzymes involved in cancer metabolism and proliferation. For example, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition could provide a pathway for developing new chemotherapeutic agents.
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects of the compound. Studies indicate that it may protect neuronal cells from oxidative stress-induced apoptosis, which is crucial in conditions such as Alzheimer's disease and other neurodegenerative disorders . The mechanisms involved include modulation of oxidative stress markers and anti-inflammatory pathways.
Study 1: Anticancer Activity Evaluation
A comprehensive study involving the evaluation of various derivatives of the compound was conducted on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent cytotoxic effect with an IC50 value significantly lower than that of standard chemotherapeutics .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
2-Imino... | 15 | Apoptosis induction |
Doxorubicin | 25 | DNA intercalation |
Study 2: Antimicrobial Efficacy Assessment
In another study focusing on antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed an inhibition zone diameter greater than that of conventional antibiotics .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 18 |
Properties
Molecular Formula |
C25H20N4O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-imino-7-[(4-methoxyphenyl)methyl]-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C25H20N4O4S/c1-33-18-12-10-17(11-13-18)16-29-23(26)21(34(31,32)19-7-3-2-4-8-19)15-20-24(29)27-22-9-5-6-14-28(22)25(20)30/h2-15,26H,16H2,1H3 |
InChI Key |
PCJPZUPQJZRWQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)S(=O)(=O)C4=CC=CC=C4)C(=O)N5C=CC=CC5=N3 |
Origin of Product |
United States |
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